molecular formula C6H10Br2O B14425965 3,4-Dibromo-4-methyloxane CAS No. 79862-81-0

3,4-Dibromo-4-methyloxane

Cat. No.: B14425965
CAS No.: 79862-81-0
M. Wt: 257.95 g/mol
InChI Key: SFKZRZHCLNNIBJ-UHFFFAOYSA-N
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Description

3,4-Dibromo-4-methyloxane is an organic compound with the molecular formula C6H10Br2O It is a derivative of oxane, featuring two bromine atoms and a methyl group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-4-methyloxane typically involves the bromination of 4-methyloxane. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the oxane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-4-methyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives, while oxidation can produce oxides or carboxylic acids .

Scientific Research Applications

3,4-Dibromo-4-methyloxane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dibromo-4-methyloxane involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The oxane ring structure also plays a role in its chemical behavior, affecting its stability and reactivity under different conditions .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-4-methyltetrahydropyran
  • 4-Methyl-3,4-dibromotetrahydropyran
  • 2H-Pyran,3,4-dibromotetrahydro-4-methyl

Uniqueness

3,4-Dibromo-4-methyloxane is unique due to its specific substitution pattern on the oxane ring. The presence of two bromine atoms and a methyl group at distinct positions provides it with unique chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

CAS No.

79862-81-0

Molecular Formula

C6H10Br2O

Molecular Weight

257.95 g/mol

IUPAC Name

3,4-dibromo-4-methyloxane

InChI

InChI=1S/C6H10Br2O/c1-6(8)2-3-9-4-5(6)7/h5H,2-4H2,1H3

InChI Key

SFKZRZHCLNNIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1Br)Br

Origin of Product

United States

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